UNC-926 Hydochloride
Overview
Description
UNC 926 hydrochloride is a methyl-lysine reader domain inhibitor that specifically inhibits the L3MBTL1 protein with an IC50 value of 3.9 micromolar . It also exhibits low micromolar affinity for the L3MBTL3 protein . This compound is primarily used in scientific research to study epigenetic regulation and protein interactions involving methyl-lysine residues .
Scientific Research Applications
UNC 926 hydrochloride has a wide range of scientific research applications:
Epigenetic Studies: It is used to investigate the role of methyl-lysine reader domains in gene regulation and chromatin remodeling.
Protein-Protein Interactions: Researchers use this compound to study interactions between proteins that involve methyl-lysine residues.
Cancer Research: It is utilized in cancer research to explore the potential therapeutic effects of inhibiting specific protein interactions.
Drug Development: UNC 926 hydrochloride serves as a lead compound in the development of new drugs targeting epigenetic regulators.
Mechanism of Action
Target of Action
UNC-926 Hydrochloride primarily targets a protein known as L3MBTL1 . This protein is a methyl-lysine (Kme) reader domain . The compound also exhibits a low micromolar affinity for the close homolog, L3MBTL3 .
Mode of Action
UNC-926 Hydrochloride inhibits L3MBTL1 by binding to its 3xMBT domain . It does this in a selective and dose-dependent manner . The compound also inhibits the binding of the 3xMBT domain to H4K20me1 , a specific histone modification .
Biochemical Pathways
By inhibiting the interaction between L3MBTL1 and H4K20me1, UNC-926 Hydrochloride could potentially alter the epigenetic landscape of the cell and influence gene expression patterns .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of UNC-926 Hydrochloride’s action are likely to be complex and multifaceted, given its role in influencing histone modification and gene expression. By inhibiting L3MBTL1, it could potentially alter the cellular epigenetic landscape, leading to changes in gene expression that could have wide-ranging effects on cellular function .
Biochemical Analysis
Biochemical Properties
UNC-926 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the interaction between the L3MBTL1 protein and methylated histone peptides, specifically H4K20me1. The compound binds to the MBT domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 micromolar. Additionally, UNC-926 Hydrochloride exhibits low micromolar affinity for the close homolog L3MBTL3, with an inhibitory concentration (IC50) of 3.2 micromolar. It does not affect the binding of 53BP1 to H4K20me1, demonstrating its specificity for L3MBTL1 over other proteins .
Cellular Effects
UNC-926 Hydrochloride influences various cellular processes by modulating the function of the L3MBTL1 protein. It selectively inhibits the binding of the 3xMBT domain to H4K20me1 in a dose-dependent manner. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By disrupting the interaction between L3MBTL1 and methylated histones, UNC-926 Hydrochloride can alter the transcriptional regulation of genes involved in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of UNC-926 Hydrochloride involves its binding to the MBT domain of the L3MBTL1 protein. This binding prevents the interaction between L3MBTL1 and methylated histone peptides, thereby inhibiting the protein’s function as a methyl-lysine reader. The compound’s specificity for L3MBTL1 over other proteins, such as 53BP1, is attributed to its unique binding interactions. UNC-926 Hydrochloride does not affect the binding of 53BP1 to H4K20me1, highlighting its selective inhibition of L3MBTL1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UNC-926 Hydrochloride have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution. Over time, the inhibition of L3MBTL1 by UNC-926 Hydrochloride can lead to long-term changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of UNC-926 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits the interaction between L3MBTL1 and methylated histones without causing significant toxicity. At higher doses, UNC-926 Hydrochloride may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
UNC-926 Hydrochloride is involved in metabolic pathways related to the regulation of gene expression and chromatin remodeling. The compound interacts with enzymes and cofactors involved in histone methylation and demethylation processes. By inhibiting the function of L3MBTL1, UNC-926 Hydrochloride can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, UNC-926 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the MBT domain of L3MBTL1. This interaction affects the compound’s distribution within cellular compartments, including the nucleus and cytoplasm .
Subcellular Localization
The subcellular localization of UNC-926 Hydrochloride is primarily within the nucleus, where it exerts its effects on chromatin remodeling and gene expression. The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles. By localizing to the nucleus, UNC-926 Hydrochloride can effectively inhibit the interaction between L3MBTL1 and methylated histones, thereby modulating gene expression and cellular function .
Preparation Methods
The synthesis of UNC 926 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Specific functional groups are introduced to enhance the compound’s affinity for the target proteins. This may involve halogenation, alkylation, or other modifications.
Purification and Crystallization: The final product is purified using techniques such as column chromatography and crystallized to obtain the hydrochloride salt form.
Chemical Reactions Analysis
UNC 926 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Complex Formation: UNC 926 hydrochloride can form complexes with metal ions, which may affect its inhibitory activity.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
UNC 926 hydrochloride is unique in its specific inhibition of the L3MBTL1 protein. Similar compounds include:
GS-626510: An inhibitor of BET family bromodomains with high affinity for BRD2, BRD3, and BRD4.
BET Bromodomain Inhibitor 3: A BET bromodomain inhibitor used in research related to contraception, cancer, and heart disease.
Compared to these compounds, UNC 926 hydrochloride is distinct in its target specificity and its application in studying methyl-lysine reader domains .
Properties
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMBBHOXQOMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.